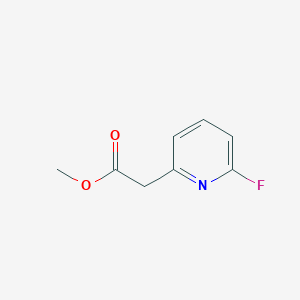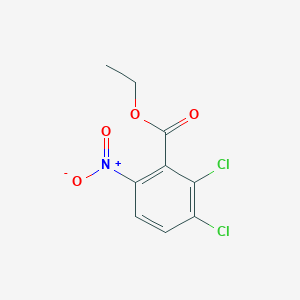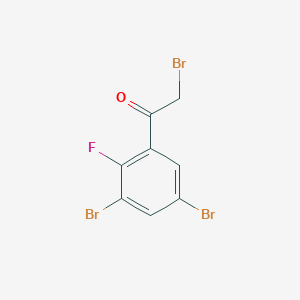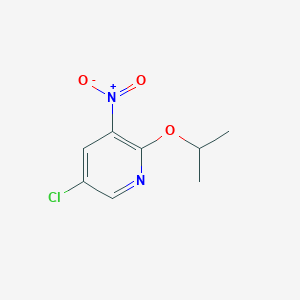
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine
Übersicht
Beschreibung
“5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine” is a chemical compound with the CAS Number: 1395035-46-7 . It has a molecular weight of 216.62 and is also known by its IUPAC name, 5-chloro-2-isopropoxy-3-nitropyridine .
Synthesis Analysis
The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular formula of “this compound” is C8H9ClN2O3 . Unfortunately, the specific InChI code or key for this compound is not provided in the search results.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Structural Analysis
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine and its derivatives have been extensively studied in chemical synthesis. For instance, Dupont et al. (2010) investigated the condensation of 2-chloro-5-nitro pyridine, leading to the formation of compounds with interesting crystal structures (Dupont, Dideberg, Jamoulle, Lapière, & Bourdais, 2010). Similarly, Tranfić et al. (2011) synthesized a pyridine derivative from 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, analyzing its structural features via X-ray diffraction and various spectroscopic methods (Tranfić, Halambek, Cetina, & Jukić, 2011).
2. Potential in Drug Synthesis
This compound has shown potential in the synthesis of drugs, particularly in the context of anticancer agents. For example, Temple et al. (1983) explored the synthesis of various pyridooxazines and pyridothiazines, which were tested for their effects on cancer cells and leukemia in mice (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
3. Reactivity and Functionalization
The compound's reactivity has been a focus of several studies. Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity of the resultant compounds (Bazin, Marhadour, Tonnerre, & Marchand, 2013). Severin et al. (1970) examined the reactions of 2-Chloro-5-nitro- and 2-Chloro-3-nitro-pyridinium salts with bases, leading to the formation of various derivatives (Severin, Baetz, & Lerche, 1970).
Wirkmechanismus
Mode of Action
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine interacts with its targets by inhibiting the electron transport chain at the level of mitochondrial complex I . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species. These changes can lead to cell death, particularly in rapidly dividing cells such as those found in fungi.
Biochemical Pathways
The affected biochemical pathway is the electron transport chain, specifically at the level of mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species. The downstream effects include disruption of cellular energy production and potential cell death.
Result of Action
The result of the action of this compound is the disruption of cellular energy production, leading to cell death . This makes it an effective fungicide, as it can kill off the rapidly dividing cells of fungi.
Biochemische Analyse
Biochemical Properties
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and enhancement of cellular functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range can lead to negative outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds . These interactions can lead to changes in metabolic flux and alterations in metabolite levels. Additionally, this compound can affect the activity of cofactors and other regulatory molecules, further influencing metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, it may be transported into the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular functions. The distribution of this compound is crucial for understanding its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling molecules.
Eigenschaften
IUPAC Name |
5-chloro-3-nitro-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2)14-8-7(11(12)13)3-6(9)4-10-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFVACIDCGQNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1460162.png)
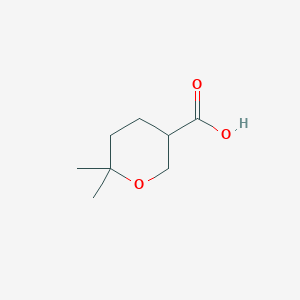
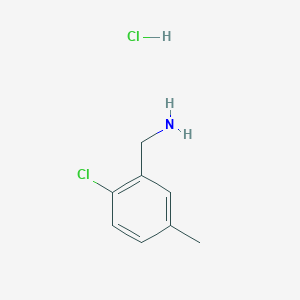
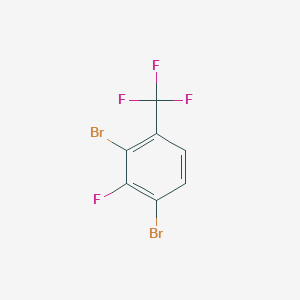
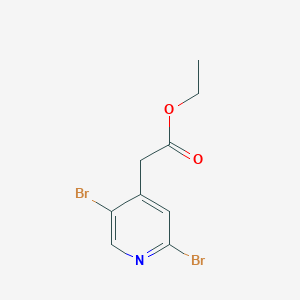
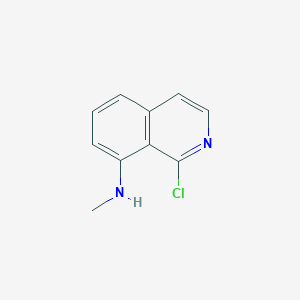
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460171.png)
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460172.png)

